Pseudosaccharin Chloride: A Comprehensive Technical Guide
Pseudosaccharin Chloride: A Comprehensive Technical Guide
An In-depth Exploration of the History, Synthesis, Properties, and Applications of a Versatile Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudosaccharin chloride, chemically known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a highly reactive and versatile heterocyclic compound. First synthesized in the late 19th century, it has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and detailed experimental protocols for the synthesis of pseudosaccharin chloride. It further delves into its physicochemical properties, spectral characterization, and its application in the synthesis of biologically active molecules, with a focus on its role in drug discovery and development.
Introduction: A Historical Perspective
The journey of pseudosaccharin chloride begins with the discovery of saccharin, the first commercially successful artificial sweetener, by Constantin Fahlberg and Ira Remsen in 1879. The inherent stability of the benzisothiazole ring in saccharin spurred further investigation into its derivatives. Pseudosaccharin chloride was originally prepared by Jesurum.[1] It is also referred to as 3-Chloro-psi-saccharin or 3-chlorobenzo[d]isothiazole 1,1-dioxide.[2][3]
Initially, its primary application was as a reagent for the identification and derivatization of primary and secondary alcohols, due to the ease with which it forms crystalline derivatives with convenient melting points.[1] However, its utility has since expanded significantly, with modern applications focusing on its role as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Its importance is underscored by its use in the preparation of compounds with elastase inhibitory activity, highlighting its relevance to drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of pseudosaccharin chloride is essential for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide | [2] |
| Synonyms | Pseudosaccharin chloride, 3-Chloro-psi-saccharin | [2][3] |
| CAS Number | 567-19-1 | [2] |
| Molecular Formula | C₇H₄ClNO₂S | [2] |
| Molecular Weight | 201.63 g/mol | [2] |
| Appearance | Almost white to colorless solid/crystals | [1] |
| Melting Point | 141-144 °C | [1] |
| Solubility | Insoluble in water; Soluble in benzene, dichloroethane, toluene | [1][4] |
| InChI | InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | [2] |
| SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | [2] |
Synthesis of Pseudosaccharin Chloride: Experimental Protocols
The most common and historically significant method for the synthesis of pseudosaccharin chloride involves the chlorination of saccharin. Several chlorinating agents have been employed, with phosphorus pentachloride being the most traditional.
Synthesis using Phosphorus Pentachloride
This method, adapted from the originally described procedures, yields pseudosaccharin chloride through the reaction of saccharin with phosphorus pentachloride.
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize evolved hydrogen chloride, combine one molar equivalent of saccharin with slightly over one molar equivalent of phosphorus pentachloride.
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Gently heat the mixture to initiate the reaction. The reaction is typically exothermic and will proceed with the evolution of hydrogen chloride gas.
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Once the initial reaction subsides, heat the flask to 175 °C for 1.5 hours.
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At the end of the heating period, apply suction to the apparatus to remove the phosphorus oxychloride byproduct.
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The resulting solid product is then pressed on a porous plate to remove any remaining liquid impurities.
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For further purification, the crude product can be recrystallized from benzene or toluene to yield an almost white crystalline solid. A yield of approximately 80% can be expected.[1]
Synthesis using Thionyl Chloride and DMF
An alternative and often milder method utilizes thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
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To a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add saccharin (1,2-benzisothiazol-3-one) (0.5 mol), N,N-dimethylformamide (0.75 mol), and chlorobenzene (100.0 g) as a solvent.
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Stir the mixture and maintain the temperature between 70 °C and 80 °C.
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Slowly add thionyl chloride (0.6 mol) dropwise over a period of 1 hour.
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After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.
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The crude product can be purified by vacuum distillation.
Spectral Characterization
The identity and purity of synthesized pseudosaccharin chloride are confirmed through various spectroscopic techniques.
| Technique | Observed Data and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of pseudosaccharin chloride in CDCl₃ is expected to show complex multiplets in the aromatic region (approximately δ 7.8-8.2 ppm) corresponding to the four protons on the benzene ring. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the seven carbon atoms. The aromatic carbons will appear in the range of δ 120-140 ppm. The carbon bearing the chlorine atom (C3) and the quaternary carbon of the fused ring system will also be present. |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. Key peaks include those for the C=C stretching of the aromatic ring (around 1600 cm⁻¹), the S=O stretching of the sulfone group (typically two strong bands around 1350 cm⁻¹ and 1180 cm⁻¹), and the C-Cl stretching vibration. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns may involve the loss of SO₂ or Cl. |
Chemical Reactivity and Applications in Drug Discovery
Pseudosaccharin chloride is a valuable electrophile, with the chlorine atom at the 3-position being susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in organic synthesis.
Reaction with Amines: Synthesis of Pseudosaccharin Amines
A prominent application of pseudosaccharin chloride is its reaction with primary and secondary amines to yield N-substituted pseudosaccharin derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
General Experimental Protocol:
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Dissolve pseudosaccharin chloride in a suitable solvent such as dioxane.
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Add the desired amine to the solution. The reaction can be carried out at room temperature or with gentle heating (reflux).
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up, which may involve filtration to remove any amine hydrochloride salt formed, followed by solvent evaporation.
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The resulting pseudosaccharin amine derivative can be purified by recrystallization or column chromatography.
This reaction has been utilized to synthesize a library of pseudosaccharin amines, some of which have been identified as reversible inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases.[5] This highlights the potential of pseudosaccharin chloride as a scaffold in the design of novel therapeutic agents.
Derivatization of Alcohols
As mentioned earlier, pseudosaccharin chloride reacts with alcohols to form stable, crystalline O-alkylsaccharin derivatives.[1] This reaction is useful for the characterization and identification of unknown alcohols.
Visualizing the Synthesis and Reactivity
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving pseudosaccharin chloride.
Caption: Synthesis of Pseudosaccharin Chloride from Saccharin.
Caption: Synthesis of Pseudosaccharin Amines.
Conclusion
Pseudosaccharin chloride, a derivative of the well-known sweetener saccharin, has a rich history and continues to be a compound of significant interest to the scientific community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for organic chemists. For researchers and professionals in drug development, pseudosaccharin chloride offers a robust scaffold for the creation of novel molecules with therapeutic potential. This guide has provided a detailed overview of its history, synthesis, properties, and applications, serving as a comprehensive resource for those working with this important chemical entity.
